4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine
Description
4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine is a compound with significant applications in various fields. It is known for its unique chemical structure, which includes two cyclohexane rings connected by a methylene bridge, with an amino group and a methyl group attached to the cyclohexane rings. This compound is often used in the synthesis of other chemicals and has various industrial and research applications.
Properties
CAS No. |
648900-91-8 |
|---|---|
Molecular Formula |
C14H28N2 |
Molecular Weight |
224.39 g/mol |
IUPAC Name |
4-[[4-(methylamino)cyclohexyl]methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C14H28N2/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h11-14,16H,2-10,15H2,1H3 |
InChI Key |
MUQUKEWKOIUWBO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(CC1)CC2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine typically involves the reaction of cyclohexylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4,4’-Methylenebis(cyclohexylamine)
- 4,4’-Diaminodicyclohexylmethane
- Hexamethylenediamine
Uniqueness
4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual cyclohexane rings and functional groups make it versatile for various applications, distinguishing it from other similar compounds .
Biological Activity
4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine, with CAS Number 124172-54-9, is a compound that has garnered interest for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure
The chemical structure of 4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine can be represented as follows:
Neuroprotective Effects
Compounds similar to 4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine have been investigated for their neuroprotective properties. These compounds may act as inhibitors of various neuronal disorders, including Alzheimer's disease and Parkinson's disease, by modulating neurotransmitter systems and reducing neuroinflammation.
Mechanism of Action
Research indicates that these compounds could influence signaling pathways involved in neuronal survival and apoptosis. For instance, they may enhance the activity of neuroprotective factors or inhibit pro-apoptotic signals, thereby offering therapeutic potential against neurodegenerative diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and toxicity of 4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine is crucial for its development as a therapeutic agent.
ADME Properties
In silico studies on related compounds indicate favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. These properties suggest that the compound could achieve adequate bioavailability and therapeutic concentrations in vivo .
Toxicological Assessments
Preliminary toxicological assessments are essential to evaluate the safety profile of this compound. Studies on similar amine derivatives have shown variable toxicity profiles depending on their structure and functional groups.
Data Summary
| Property | Details |
|---|---|
| CAS Number | 124172-54-9 |
| Molecular Formula | C14H28N2 |
| Potential Activities | Anticancer, Neuroprotective |
| IC50 Against A549 Cells | ~2.83 μM (for related compounds) |
| ADME Profile | Favorable (based on analogs) |
| Safety Profile | Requires further investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
